molecular formula C12H13NO B169935 (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone CAS No. 197155-50-3

(3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone

Cat. No.: B169935
CAS No.: 197155-50-3
M. Wt: 187.24 g/mol
InChI Key: YPVKFLICXAQNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone is a heterocyclic organic compound featuring a five-membered pyrroline ring with a benzoyl group and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone can be synthesized through several methods. One common approach involves the cyclization of N-benzoyl-3-methyl-2-aminopropanal under acidic conditions. Another method includes the use of transition metal-catalyzed cyclizations, where a suitable precursor undergoes cyclization in the presence of a metal catalyst such as palladium or copper .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrolinones.

    Reduction: Reduction reactions can convert it into pyrrolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

    Oxidation: Pyrrolinones.

    Reduction: Pyrrolidines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Pyrrolidine: A saturated analog with a similar ring structure but different reactivity and applications.

    Pyrrole: An aromatic analog with distinct electronic properties and uses in medicinal chemistry.

    Pyrrolinones: Oxidized derivatives with unique biological activities.

Uniqueness: (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential for diverse applications. Its combination of a benzoyl group and a methyl group on the pyrroline ring differentiates it from other similar compounds .

Properties

CAS No.

197155-50-3

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(3-methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone

InChI

InChI=1S/C12H13NO/c1-10-7-8-13(9-10)12(14)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3

InChI Key

YPVKFLICXAQNRZ-UHFFFAOYSA-N

SMILES

CC1=CCN(C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CCN(C1)C(=O)C2=CC=CC=C2

Synonyms

1H-Pyrrole, 1-benzoyl-2,5-dihydro-3-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.